molecular formula C9H13N3O2 B11901912 6-(Isobutylamino)pyridazine-3-carboxylic Acid

6-(Isobutylamino)pyridazine-3-carboxylic Acid

Cat. No.: B11901912
M. Wt: 195.22 g/mol
InChI Key: OQJNDYYEARMXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-(Isobutylamino)pyridazine-3-carboxylic Acid typically involves the reaction of pyridazine derivatives with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

6-(Isobutylamino)pyridazine-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Isobutylamino)pyridazine-3-carboxylic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Isobutylamino)pyridazine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-(Isobutylamino)pyridazine-3-carboxylic Acid can be compared with other similar compounds, such as:

    6-(2-Methylpropylamino)pyridazine-3-carboxylic Acid: This compound has a similar structure but differs in the substitution pattern on the pyridazine ring.

    Pyridazine-3-carboxylic Acid: This compound lacks the isobutylamino group and has different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-(2-methylpropylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-6(2)5-10-8-4-3-7(9(13)14)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12)(H,13,14)

InChI Key

OQJNDYYEARMXBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.